5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid
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Overview
Description
5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is a chemical compound with the molecular formula C14H15BrO3 It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom, making it a halogenated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid typically involves the bromination of an indene derivative followed by further functionalization. One common method involves the bromination of 1-oxo-2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The resulting bromo-indene derivative is then subjected to a reaction with pentanoic acid under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective synthesis on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1H-inden-1-one oxime: This compound shares a similar indene backbone with a bromine atom but differs in the functional groups attached.
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione:
Uniqueness
5-(5-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90239-51-3 |
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Molecular Formula |
C14H15BrO3 |
Molecular Weight |
311.17 g/mol |
IUPAC Name |
5-(6-bromo-3-oxo-1,2-dihydroinden-2-yl)pentanoic acid |
InChI |
InChI=1S/C14H15BrO3/c15-11-5-6-12-10(8-11)7-9(14(12)18)3-1-2-4-13(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) |
InChI Key |
FXVFELUCXVNMPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Br)CCCCC(=O)O |
Origin of Product |
United States |
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